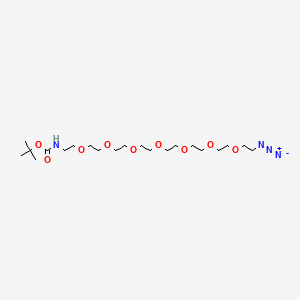

t-boc-N-amido-PEG7-azide

Vue d'ensemble

Description

t-boc-N-amido-PEG7-azide is a polyethylene glycol (PEG)-based compound that contains an azide group and a tert-butoxycarbonyl (t-boc) protected amino group. This compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and its ability to undergo click chemistry reactions .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C21H42N4O9

- Molecular Weight: 494.6 g/mol

- Functional Groups: Boc-protected amine and azide

- Purity: 98%

- Storage Conditions: -20°C

The structure of t-boc-N-amido-PEG7-azide allows it to undergo click chemistry, particularly with alkyne-functionalized molecules, forming stable triazole linkages. The Boc group can be deprotected under mild acidic conditions to yield a free amine, which is crucial for subsequent reactions .

Applications in Drug Development

2.1. Bioconjugation

This compound is extensively used for bioconjugation processes, where it facilitates the attachment of drugs or therapeutic agents to biomolecules such as proteins and peptides. This enhances the pharmacokinetic properties of these agents by improving their solubility and circulation time in biological systems.

Case Study:

A study demonstrated the use of this compound in conjugating therapeutic peptides to antibodies, resulting in improved targeting and reduced off-target effects in cancer therapy .

2.2. PROTAC Technology

In the field of targeted protein degradation, this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to selectively degrade specific proteins within cells, offering a novel therapeutic approach for cancer treatment.

Data Table: PROTAC Linker Characteristics

| Linker Type | Functionality | Example Application |

|---|---|---|

| This compound | Protein degradation | Cancer therapeutics |

| Other PEG linkers | Various bioconjugation | Drug delivery systems |

Applications in Imaging and Diagnostics

3.1. Radiolabeling for Imaging

The azide functionality of this compound allows for efficient radiolabeling techniques used in molecular imaging. This application is particularly valuable in preclinical studies for tracking the distribution of drugs or imaging agents within biological systems.

Case Study:

Research involving copper-labeled compounds showed that using this compound as a linker improved the stability and imaging contrast in tumor models, enhancing diagnostic capabilities .

Surface Modification and Biomaterials

This compound is also utilized in surface modification processes for biomaterials. The PEG spacer increases hydrophilicity and reduces protein adsorption on surfaces, making it ideal for applications in medical implants and devices.

4.1. Antifouling Surfaces

By modifying surfaces with this compound, researchers have developed antifouling coatings that prevent nonspecific protein adsorption, which is critical for improving the performance of biosensors and implants.

Mécanisme D'action

Target of Action

t-boc-N-amido-PEG7-azide is a PEG derivative containing an azide group and Boc-protected amino group . The primary targets of this compound are molecules with alkyne, BCN, or DBCO groups . These targets are often used in bioconjugation reactions, where the azide group of the compound reacts with these groups to form a stable triazole linkage .

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . In this reaction, the azide group of the compound reacts with alkyne, BCN, or DBCO groups on the target molecule to form a stable triazole linkage . This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the targets it binds to. The formation of the triazole linkage can alter the function or properties of the target molecule, potentially affecting any biochemical pathways in which the target is involved .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its PEG component. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s absorption and distribution within the body. Specific adme (absorption, distribution, metabolism, and excretion) properties would depend on the specific application and the other components of the final conjugated product .

Result of Action

The result of the compound’s action is the formation of a stable triazole linkage with the target molecule . This can be used to modify the target or to attach other functional groups or molecules. For example, in the field of drug delivery, this compound can be used to attach drugs to specific target molecules, potentially enhancing the efficacy and selectivity of the treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction with the target molecule requires the presence of a suitable catalyst and the correct pH conditions . Additionally, the stability of the compound and its reactivity can be affected by temperature and the presence of other reactive species .

Analyse Biochimique

Biochemical Properties

t-boc-N-amido-PEG7-azide plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It acts as a linker that facilitates the conjugation of target proteins to E3 ligases, leading to the ubiquitination and subsequent degradation of the target proteins. The compound interacts with various enzymes and proteins, including E3 ligases and target proteins, through its azide and Boc-protected amino groups. These interactions are essential for the formation of stable triazole linkages and the deprotection of the Boc group to form free amines.

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of target proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by promoting the ubiquitination and degradation of specific proteins. For example, in cancer cells, this compound can be used to degrade oncogenic proteins, thereby inhibiting cell proliferation and inducing apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PROTAC linker. The azide group of the compound reacts with alkyne, BCN, or DBCO groups via Click Chemistry to form stable triazole linkages . The Boc-protected amino group can be deprotected under mild acidic conditions to form a free amine, which can then interact with target proteins and E3 ligases. These interactions lead to the ubiquitination and degradation of the target proteins, thereby exerting the compound’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under recommended storage conditions, but it can degrade over time if exposed to unsuitable conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where the compound’s ability to degrade target proteins can lead to sustained changes in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively degrade target proteins without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular functions. Threshold effects have been identified, where a minimum concentration of the compound is required to achieve the desired protein degradation.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes such as E3 ligases and cofactors involved in the ubiquitination process. These interactions can affect metabolic flux and metabolite levels by promoting the degradation of specific proteins and altering cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media, facilitating its distribution within cells . The azide group enables the compound to localize to specific cellular compartments through Click Chemistry reactions with alkyne, BCN, or DBCO groups .

Subcellular Localization

This compound exhibits specific subcellular localization due to its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through interactions with targeting signals and binding proteins. These interactions can affect the compound’s activity and function by localizing it to areas where it can effectively degrade target proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of t-boc-N-amido-PEG7-azide typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable amine precursor to form a PEGylated intermediate.

Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide group.

Protection: The final step involves the protection of the amino group with a tert-butoxycarbonyl (t-boc) group under mild acidic conditions

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

t-boc-N-amido-PEG7-azide undergoes various chemical reactions, including:

Click Chemistry: The azide group reacts with alkynes, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) to form stable triazole linkages

Deprotection: The t-boc group can be removed under mild acidic conditions to yield the free amine

Common Reagents and Conditions

Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reaction typically occurs under mild conditions and in the presence of a copper catalyst.

Deprotection: Mild acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-boc group

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

t-boc-N-amido-PEG4-azide: A shorter PEG chain variant with similar properties but lower solubility.

t-boc-N-amido-PEG12-azide: A longer PEG chain variant with higher solubility but potentially lower reactivity

Uniqueness

t-boc-N-amido-PEG7-azide is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Activité Biologique

t-boc-N-amido-PEG7-azide is a specialized polyethylene glycol (PEG)-based compound that features both an azide group and a tert-butoxycarbonyl (t-Boc) protected amino group. This compound has garnered significant attention in biochemical research and drug development due to its unique properties, particularly its solubility in aqueous environments and its compatibility with click chemistry reactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and applications in scientific research.

Chemical Structure and Properties

- Molecular Formula : C21H42N4O9

- Molecular Weight : 494.6 g/mol

- CAS Number : 206265-96-5

- Purity : ≥98%

- Storage Conditions : -20°C

The compound consists of a PEG spacer that enhances solubility and facilitates bioconjugation processes. The azide group allows for reactions with alkyne-containing molecules, forming stable triazole linkages, while the t-Boc group can be deprotected under mild acidic conditions to yield free amines .

This compound primarily operates through Click Chemistry , a highly efficient reaction between the azide and alkyne groups. This reaction forms a stable triazole linkage, which is pivotal in various biochemical applications, including the synthesis of proteolysis-targeting chimeras (PROTACs). The formation of these linkages can significantly alter the functional properties of target molecules, influencing their biological activity.

Interaction with Biological Targets

The interactions facilitated by this compound can impact several cellular processes:

- Ubiquitination and Protein Degradation :

-

Cell Signaling Modulation :

- By facilitating the degradation of specific proteins, this compound can influence cell signaling pathways, potentially altering gene expression and cellular metabolism.

-

Influence on Apoptosis :

- In cancer cells, the degradation of oncogenic proteins can inhibit cell proliferation and induce apoptosis, making this compound a valuable tool in cancer research.

Pharmacokinetics

The pharmacokinetics of this compound are largely influenced by its PEG component, which enhances solubility in aqueous environments. This property is crucial for biological applications where solubility can affect bioavailability and efficacy.

Use in PROTAC Development

This compound is extensively used in the synthesis of PROTACs, which are innovative therapeutic agents designed to selectively degrade target proteins. The ability to form stable linkages with E3 ligases allows for precise targeting of proteins involved in disease processes .

Bioconjugation and Drug Delivery Systems

The compound's ability to form stable triazole linkages makes it an excellent candidate for bioconjugation applications. It is utilized in labeling studies and drug delivery systems to enhance the solubility and stability of therapeutic agents .

Advanced Material Development

In addition to its biomedical applications, this compound is employed in developing advanced materials and coatings due to its unique chemical properties .

Comparative Analysis with Similar Compounds

| Compound Name | PEG Chain Length | Solubility | Reactivity |

|---|---|---|---|

| t-boc-N-amido-PEG4-azide | 4 | Moderate | Moderate |

| This compound | 7 | High | High |

| t-boc-N-amido-PEG12-azide | 12 | Very High | Lower than PEG7 |

This compound offers an optimal balance between solubility and reactivity compared to its shorter or longer PEG counterparts. This makes it particularly versatile for various applications across chemistry, biology, and medicine .

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42N4O9/c1-21(2,3)34-20(26)23-4-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-24-25-22/h4-19H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEWYWROTJUFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.